molecular formula C18H34Sn B8638210 Tricyclohexyltin hydride

Tricyclohexyltin hydride

Cat. No. B8638210
M. Wt: 369.2 g/mol
InChI Key: SQEBZYNJTQKFEQ-UHFFFAOYSA-N
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Patent
US07781610B2

Procedure details

A mixture (400 mL) of diethyl oxide:water 1:1 was cooled at 0° C. under nitrogen in a three-necked flask of 1 L. Sodium borohydride (3 g, 79.4 mmol) and then tricyclohexyltin hydroxide (30 g, 62.2 mmol) were successively and carefully added. After addition of 100 mL of diethyl oxide, the mixture was stirred 2 days at room temperature. After separation, the organic layer was dried over magnesium sulphate and evaporated under reduced pressure. The crude product was distilled under high vacuum to afford, a colourless oil (23.23 g; 63 mmol).
Name
diethyl oxide water
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OCC)C.O.[BH4-].[Na+].[OH-].[CH:10]1([Sn+:16]([CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)[CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>C(OCC)C>[CH:23]1([SnH:16]([CH:10]2[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]2)[CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
diethyl oxide water
Quantity
400 mL
Type
reactant
Smiles
C(C)OCC.O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].C1(CCCCC1)[Sn+](C1CCCCC1)C1CCCCC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
carefully added
CUSTOM
Type
CUSTOM
Details
After separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C1(CCCCC1)[SnH](C1CCCCC1)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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